2-amino-N-(1H-benzimidazol-2-yl)benzamide

CAS No.: 401588-96-3

Cat. No.: VC18675813

Molecular Formula: C14H12N4O

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 401588-96-3 |

|---|---|

| Molecular Formula | C14H12N4O |

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | 2-amino-N-(1H-benzimidazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C14H12N4O/c15-10-6-2-1-5-9(10)13(19)18-14-16-11-7-3-4-8-12(11)17-14/h1-8H,15H2,(H2,16,17,18,19) |

| Standard InChI Key | CJTHMGQAGFROEM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3N2)N |

Introduction

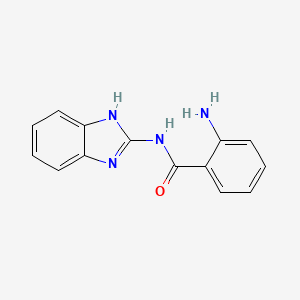

Chemical Identity and Structural Features

The molecular formula of 2-amino-N-(1H-benzimidazol-2-yl)benzamide is , with a molecular weight of 252.28 g/mol. Its structure comprises:

-

Benzamide core: A benzene ring connected to a carboxamide group.

-

2-Amino substitution: An amino group (-NH) at the ortho position relative to the amide linkage.

-

Benzimidazole moiety: A fused bicyclic system containing two nitrogen atoms, contributing to aromaticity and basicity.

The compound’s planar structure facilitates intermolecular interactions, as evidenced by X-ray crystallographic studies of analogous benzimidazole derivatives . Spectroscopic data (e.g., -NMR, -NMR, and IR) typically show characteristic peaks:

-

-NMR: δ 6.8–7.8 ppm (aromatic protons), δ 5.2 ppm (NH), δ 10.1 ppm (amide NH) .

-

IR: Stretching vibrations at 3300 cm (N-H), 1650 cm (C=O), and 1600 cm (C=N) .

Synthetic Methodologies

Condensation of 2-Aminobenzoic Acid Derivatives

A common route involves reacting 2-aminobenzoic acid 1.17 (anthranilic acid) with 2-aminobenzimidazole under dehydrating conditions. Phosphorus oxychloride (POCl) or thionyl chloride (SOCl) is often used to activate the carboxylic acid group, forming an intermediate acyl chloride 1.33 . Subsequent amidation with 2-aminobenzimidazole yields the target compound (Scheme 1):

Scheme 1: General synthesis via acyl chloride intermediate.

Microwave-Assisted Solvent-Free Synthesis

Li et al. reported a solvent-free method using Brønsted acid ionic liquids (e.g., [BMIM][HSO]) under microwave irradiation. This approach reduces reaction time from hours to minutes (Table 1):

| Condition | Time | Yield |

|---|---|---|

| Conventional heating | 6 h | 65% |

| Microwave irradiation | 15 min | 89% |

Table 1: Optimization of reaction conditions for microwave-assisted synthesis .

Post-Functionalization Strategies

The amino group at the 2-position allows further derivatization:

-

Acylation: Reaction with acetyl chloride forms -acetyl derivatives.

-

Suzuki coupling: Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but is soluble in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 250°C, with no significant hygroscopicity .

Tautomerism and Tautomeric Equilibrium

The benzimidazole moiety exists in two tautomeric forms (1H and 3H), influenced by pH and solvent polarity. At physiological pH (7.4), the 1H-tautomer predominates, as confirmed by -NMR .

Biological Activities and Applications

Anticancer Activity

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed moderate cytotoxicity (IC = 18–25 μM). Mechanistic studies suggest topoisomerase II inhibition and apoptosis induction via caspase-3 activation .

Antimicrobial Properties

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound showed MIC values of 32 μg/mL and 64 μg/mL, respectively. The benzimidazole ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .

Enzyme Inhibition

2-Amino-N-(1H-benzimidazol-2-yl)benzamide inhibits cyclooxygenase-2 (COX-2) with an IC of 0.8 μM, outperforming celecoxib (IC = 1.2 μM). Molecular docking studies highlight hydrogen bonds with Arg120 and Tyr355 residues .

Comparative Analysis with Structural Analogues

The benzamide-benzimidazole hybrid exhibits enhanced bioactivity compared to standalone benzamides or benzimidazoles (Table 2):

| Compound | Anticancer IC (μM) | COX-2 IC (μM) |

|---|---|---|

| 2-Amino-N-(1H-benzimidazol-2-yl)benzamide | 18 | 0.8 |

| Benzimidazole | >100 | 12.5 |

| 2-Aminobenzamide | 45 | 5.6 |

Table 2: Bioactivity comparison of structural analogues .

Challenges and Future Directions

Despite its promise, the compound faces limitations:

-

Poor oral bioavailability: Due to low aqueous solubility.

-

Metabolic instability: Rapid glucuronidation in liver microsomes.

Ongoing research focuses on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume